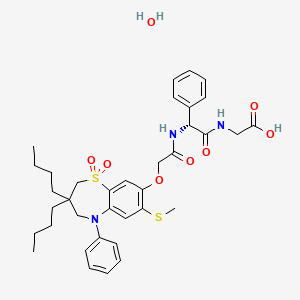

Elobixibat Hydrate

Description

BenchChem offers high-quality Elobixibat Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Elobixibat Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1633824-78-8 |

|---|---|

Molecular Formula |

C36H47N3O8S2 |

Molecular Weight |

713.9 g/mol |

IUPAC Name |

2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid;hydrate |

InChI |

InChI=1S/C36H45N3O7S2.H2O/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42;/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42);1H2/t34-;/m1./s1 |

InChI Key |

VARDBGNECHECBX-MDYNBEAQSA-N |

Isomeric SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC.O |

Canonical SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC.O |

Origin of Product |

United States |

An In-depth Technical Guide on the Core Mechanism of Action of Elobixibat Hydrate in Chronic Constipation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elobixibat hydrate is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). This technical guide delineates the core mechanism of action of elobixibat in the treatment of chronic constipation. By inhibiting IBAT, elobixibat increases the concentration of bile acids in the colon, leading to a dual effect of enhanced colonic secretion and motility. This guide provides a comprehensive overview of the preclinical and clinical data, detailed experimental methodologies, and the signaling pathways involved in elobixibat's therapeutic effect.

Introduction

Chronic idiopathic constipation (CIC) is a prevalent functional gastrointestinal disorder characterized by infrequent bowel movements, hard stools, and difficulty with defecation. A subset of individuals with CIC exhibits reduced fecal bile acid concentrations, which is associated with slower colonic transit.[1][2] Elobixibat offers a novel therapeutic approach by targeting the enterohepatic circulation of bile acids to alleviate the symptoms of chronic constipation.[3]

Molecular Mechanism of Action: IBAT Inhibition

Elobixibat's primary mechanism of action is the potent and selective inhibition of the ileal bile acid transporter (IBAT), encoded by the SLC10A2 gene.[4] IBAT is located on the apical membrane of enterocytes in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the small intestine back into the portal circulation.[5]

By inhibiting IBAT, elobixibat effectively reduces the reabsorption of bile acids, leading to an increased concentration of bile acids flowing into the colon.[6] This localized action within the gastrointestinal tract is a key feature of elobixibat's therapeutic profile, resulting in minimal systemic absorption and exposure.[7]

In Vitro Pharmacology

In vitro studies utilizing human embryonic kidney (HEK293) cells overexpressing mammalian bile acid transporters have demonstrated the high potency and selectivity of elobixibat for IBAT.

| Parameter | Value | Cell Line | Notes |

| IC50 (human IBAT) | 0.53 ± 0.17 nM | HEK293 | Potent inhibition of radiolabeled glycocholic acid uptake.[4][5] |

| Selectivity | >400-fold vs. human liver basolateral sodium/bile acid co-transporter | HEK293 | Demonstrates high selectivity for the ileal transporter.[5] |

| Selectivity | >1000-fold vs. neutral amino acid transporters | HEK293 | Further highlights the specific action of elobixibat.[5] |

Experimental Protocol: In Vitro IBAT Inhibition Assay

A competitive inhibition assay using HEK293 cells overexpressing the human IBAT is a standard method to determine the IC50 value of inhibitors like elobixibat.

Objective: To quantify the concentration of elobixibat required to inhibit 50% of IBAT activity.

Methodology:

-

Cell Culture: HEK293 cells are cultured and transiently or stably transfected with a plasmid expressing the human SLC10A2 gene.

-

Assay Preparation: Transfected cells are seeded in multi-well plates and grown to confluence.

-

Inhibition Assay:

-

Cells are washed with a sodium-containing buffer to facilitate IBAT activity.

-

Cells are then incubated with varying concentrations of elobixibat.

-

A fixed concentration of radiolabeled glycocholic acid (e.g., 30 µM) is added to each well.[4]

-

The incubation is carried out for a defined period to allow for bile acid uptake.

-

-

Measurement:

-

The incubation is stopped by washing the cells with ice-cold buffer to remove extracellular radiolabeled bile acid.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each elobixibat concentration is calculated relative to a control group without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Physiological Effects of Increased Colonic Bile Acids

The increased delivery of bile acids to the colon due to IBAT inhibition by elobixibat results in two primary physiological effects that contribute to its efficacy in treating chronic constipation: increased colonic secretion and enhanced colonic motility.[3]

Stimulation of Colonic Secretion

Bile acids in the colon act as natural secretagogues, promoting the secretion of water and electrolytes into the colonic lumen. This is achieved through several mechanisms, including:

-

Activation of TGR5: Bile acids bind to the G protein-coupled receptor TGR5 on epithelial cells, which in turn activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to chloride and water secretion.[8]

-

Increased Intestinal Permeability: Bile acids can alter tight junction proteins, leading to increased intestinal permeability and passive water movement into the lumen.[8]

This increase in luminal fluid softens the stool and facilitates its passage through the colon.

Enhancement of Colonic Motility

Bile acids also stimulate colonic motor function, accelerating the transit of stool through the large intestine.[3] This is mediated by:

-

Release of Serotonin (5-HT): Bile acids stimulate the release of 5-HT from enterochromaffin cells, which acts on sensory nerves to trigger peristalsis.[8]

-

Induction of High-Amplitude Propagating Contractions (HAPCs): These powerful contractions are crucial for the mass movement of stool through the colon and are induced by the presence of bile acids.

Secondary Pharmacodynamic Effects

Inhibition of bile acid reabsorption by elobixibat also leads to systemic effects secondary to the interruption of the enterohepatic circulation.

Increased Bile Acid Synthesis

The reduced return of bile acids to the liver via the portal circulation leads to a decrease in the activation of the farnesoid X receptor (FXR) in hepatocytes.[7] This disinhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, results in an upregulation of bile acid production from cholesterol.[9] A surrogate marker for this increased synthesis is the elevation of plasma 7α-hydroxy-4-cholesten-3-one (C4).[9]

Experimental Protocol: Measurement of Plasma C4

Objective: To assess the pharmacodynamic effect of elobixibat on bile acid synthesis.

Methodology:

-

Sample Collection: Blood samples are collected from subjects at baseline and at various time points after elobixibat administration.

-

Sample Preparation: Plasma is separated by centrifugation.

-

Analysis: Plasma C4 levels are typically measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

-

Data Interpretation: An increase in plasma C4 levels following elobixibat administration indicates an upregulation of bile acid synthesis.[9]

Clinical Efficacy and Quantitative Data

Numerous clinical trials have demonstrated the efficacy of elobixibat in treating chronic constipation.

Dose-Response Relationship

Clinical studies have shown a clear dose-dependent increase in the frequency of spontaneous bowel movements (SBMs) with elobixibat treatment.

| Dose | Change in SBMs per Week from Baseline | Study |

| 5 mg | 2.5 | Chey et al. 2011[7] |

| 10 mg | 4.0 (p < 0.002 vs. placebo) | Chey et al. 2011[7] |

| 15 mg | 5.4 (p < 0.001 vs. placebo) | Chey et al. 2011[7] |

| 10 mg | 5.7 ± 4.2 (p = 0.0005 vs. placebo) | Nakajima et al. 2018[5] |

| 15 mg | 5.6 ± 3.5 (p = 0.0001 vs. placebo) | Nakajima et al. 2018[5] |

Effect on Colonic Transit Time

Elobixibat has been shown to significantly accelerate colonic transit.

| Dose | Effect on Colonic Transit | Measurement Method | Study |

| 15 mg & 20 mg | Significant acceleration at 24h and 48h (p<0.05, p<0.01 vs. placebo) | Scintigraphy | Wong et al. 2011 (cited in[7]) |

Experimental Protocol: Scintigraphic Measurement of Colonic Transit

Objective: To quantitatively assess the effect of elobixibat on the rate of stool movement through the colon.

Methodology:

-

Radiolabeling: A non-digestible marker, such as activated charcoal particles, is radiolabeled with an isotope like 111In or 99mTc.[10][11]

-

Capsule Formulation: The radiolabeled particles are encapsulated in a pH-sensitive, methacrylate-coated capsule that dissolves in the distal small intestine, releasing the marker at the start of the colon.[10]

-

Administration: The subject ingests the capsule.

-

Imaging: Abdominal scans are taken using a gamma camera at specified time points (e.g., 4, 24, and 48 hours) after capsule ingestion.[12][13]

-

Data Analysis: The colon is divided into regions of interest (e.g., ascending, transverse, descending, rectosigmoid). The geometric center of the radioactivity is calculated at each time point to provide a quantitative measure of colonic transit. A lower geometric center value at a given time point indicates slower transit.[12]

Signaling Pathways and Experimental Workflows

Elobixibat Mechanism of Action Signaling Pathway

Caption: Elobixibat inhibits IBAT, increasing colonic bile acids and stimulating secretion and motility.

Clinical Trial Workflow for Elobixibat in Chronic Constipation

Caption: A typical workflow for a randomized, placebo-controlled clinical trial of elobixibat.

Preclinical Animal Models

Loperamide-Induced Constipation Model

The loperamide-induced constipation model in rodents is a commonly used preclinical model to evaluate the efficacy of potential laxative agents.[14]

Experimental Protocol: Loperamide-Induced Constipation in Rats

Objective: To assess the pro-kinetic and laxative effects of elobixibat in a model of opioid-induced constipation.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.[14]

-

Induction of Constipation: Constipation is induced by subcutaneous or oral administration of loperamide, a µ-opioid receptor agonist that inhibits gastrointestinal motility.[14]

-

Treatment Groups:

-

Control group (vehicle only)

-

Loperamide + vehicle

-

Loperamide + elobixibat (at various doses)

-

-

Parameters Measured:

-

Fecal Parameters: Fecal pellet count, weight, and water content are measured over a defined period.

-

Intestinal Transit: A non-absorbable marker (e.g., charcoal meal) is administered orally, and the distance traveled by the marker through the small intestine is measured after a specific time.

-

-

Data Analysis: The effects of elobixibat on the measured parameters are compared to the loperamide + vehicle group to determine its efficacy in reversing the constipating effects of loperamide.

Conclusion

Elobixibat hydrate's mechanism of action is centered on the inhibition of the ileal bile acid transporter, a novel approach for the treatment of chronic constipation. This targeted, localized action increases the concentration of bile acids in the colon, which in turn stimulates both secretion and motility, leading to an improvement in bowel function. The well-defined mechanism, supported by robust preclinical and clinical data, establishes elobixibat as a valuable therapeutic option for patients with chronic constipation. This technical guide provides researchers and drug development professionals with a comprehensive understanding of the core principles underlying the efficacy of elobixibat.

References

- 1. Impact of elobixibat on serum and fecal bile acid levels and constipation symptoms in patients with chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Elobixibat for the treatment of constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Elobixibat and its potential role in chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 9. Effect of single and multiple doses of elobixibat, an ileal bile acid transporter inhibitor, on chronic constipation: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scintigraphic Biomarkers for Colonic Dysmotility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PERFORMANCE CHARACTERISTICS OF SCINTIGRAPHIC COLON TRANSIT MEASUREMENT IN HEALTH AND IRRITABLE BOWEL SYNDROME AND RELATIONSHIP TO BOWEL FUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. imsaonline.com [imsaonline.com]

- 13. Colonic transit scintigraphy. A physiologic approach to the quantitative measurement of colonic transit in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rifaximin Ameliorates Loperamide-Induced Constipation in Rats through the Regulation of Gut Microbiota and Serum Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and chemical properties of elobixibat hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of elobixibat hydrate, a first-in-class inhibitor of the ileal bile acid transporter (IBAT).

Molecular Structure and Chemical Properties

Elobixibat hydrate is the monohydrate form of elobixibat, a synthetically modified 1,5-benzothiazepine.[1][2] It is a highly potent and selective inhibitor of the ileal bile acid transporter (IBAT).[1]

IUPAC Name: 2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ⁶,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid;hydrate.[3]

Chemical Structure: (A 2D chemical structure image would be placed here in a full whitepaper)

Table 1: Chemical and Physical Properties of Elobixibat Hydrate

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₄₇N₃O₈S₂ | [3][4] |

| Molecular Weight | 713.9 g/mol | [3][5] |

| CAS Number | 1633824-78-8 | [3][4][5][6] |

| Appearance | White to off-white solid | [5] |

| Water Solubility | 0.000294 mg/mL (anhydrous) | [7] |

| Other Solubilities | Soluble in DMSO (anhydrous) | [8] |

| pKa (Strongest Acidic) | 3.58 (anhydrous, predicted) | [7] |

| pKa (Strongest Basic) | -2.7 (anhydrous, predicted) | [7] |

| logP | 4.78 (anhydrous, predicted) | [7] |

Elobixibat exists in various crystalline forms, with the monohydrate being a stable modification.[9]

Mechanism of Action and Signaling Pathways

Elobixibat's primary mechanism of action is the potent and selective inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[10][11] This transporter is encoded by the SLC10A2 gene and is located on the luminal surface of the terminal ileum.[10][11] Its main function is the reabsorption of approximately 95% of bile acids from the small intestine back into the enterohepatic circulation.[1]

By inhibiting IBAT, elobixibat reduces bile acid reabsorption, leading to several downstream physiological effects:[10][11]

-

Increased Colonic Bile Acid Concentration: More bile acids pass into the colon.[10]

-

Enhanced Colonic Function: In the colon, bile acids act as natural secretagogues and prokinetic agents. They stimulate fluid and electrolyte secretion into the lumen and increase colonic motility.[1][10] This results in softer stool consistency and accelerated colonic transit, alleviating symptoms of constipation.[11]

-

Upregulation of Hepatic Bile Acid Synthesis: The reduced return of bile acids to the liver lessens the negative feedback on hepatic bile acid synthesis. This leads to a compensatory increase in the synthesis of bile acids from cholesterol.[1] This is evidenced by a rise in serum 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.[1]

-

Systemic Effects: A secondary effect of increased bile acid synthesis is a reduction in serum LDL cholesterol levels.[5] The inhibition of bile acid absorption also leads to reduced activation of the farnesoid X receptor (FXR) and decreased secretion of fibroblast growth factor-19 (FGF-19).[12]

Because elobixibat is minimally absorbed systemically, it acts locally within the gastrointestinal tract, which reduces the risk of systemic side effects.[1][10]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics Elobixibat is characterized by its minimal systemic absorption and local action within the gut.[10]

Table 2: Summary of Pharmacokinetic Parameters

| Parameter | Description | Reference(s) |

| Absorption | Minimally absorbed after oral administration. Systemic exposure is very low. | [1][12] |

| Distribution | If absorbed, highly protein-bound in plasma (>99%). | [1][2] |

| Metabolism | The majority of the drug is found unchanged in feces. A monohydroxy metabolite has been identified. No metabolites were observed in plasma. | |

| Excretion | Almost entirely excreted in feces (>103% of radioactive dose), with negligible amounts in urine (~0.01%). | |

| Half-life (T₁/₂) | < 4 hours in plasma. | [1] |

| Food Effect | Systemic exposure is reduced by approximately 80% when taken with food. | [13] |

Pharmacodynamics The pharmacodynamic effects of elobixibat are directly related to its mechanism of action. The primary effects are observed in bowel function and bile acid metabolism.

Table 3: Summary of Pharmacodynamic Effects and Clinical Efficacy

| Effect Category | Parameter | Result | Reference(s) |

| Bowel Function | Spontaneous Bowel Movements (SBMs) | Dose-dependent increase in frequency. | [6][14] |

| Stool Consistency | Loosening of stool. | [6] | |

| Colonic Transit | Accelerated transit time. | [1][6] | |

| Biomarkers | Serum 7α-hydroxy-4-cholesten-3-one (C4) | Dose-dependent increase, indicating increased bile acid synthesis. | [1] |

| Serum LDL Cholesterol | Reduction in levels. | [5] | |

| In Vitro Potency | IC₅₀ (IBAT Inhibition) | 0.53 nM (human), 0.13 nM (mouse), 5.8 nM (canine). | [5][6][15][16] |

Experimental Protocols

The evaluation of elobixibat has involved a range of standard preclinical and clinical methodologies.

In Vitro Assays:

-

IBAT Inhibition Assay: The potency and selectivity of elobixibat are typically determined using in vitro assays. This involves using transfected cell lines (e.g., HEK293) that express the target transporter (human, mouse, or canine IBAT/ASBT). The ability of elobixibat to inhibit the uptake of a radiolabeled bile acid substrate (like taurocholate) is measured to calculate the IC₅₀ value.[1]

Animal Studies:

-

In Vivo Models: Animal models, such as dogs or mice with non-alcoholic steatohepatitis (NASH), have been used to assess the in vivo effects on bile acid synthesis, lipid profiles, and gut microbiome normalization.[5][12] Elobixibat is administered orally (gavage), and endpoints include serum/fecal bile acid levels and histopathological analysis of the liver.[5]

Clinical Trials:

-

Study Design: Phase I-III clinical trials have been conducted to evaluate safety, tolerability, pharmacokinetics, and efficacy. A common design is a randomized, double-blind, placebo-controlled trial, often with an initial run-in period followed by a treatment period.[17][18] Long-term safety is assessed in open-label extension studies.[17]

-

Patient Population: Trials typically enroll patients with chronic idiopathic constipation (CIC) or functional constipation, often defined by criteria such as the Rome III criteria.[17][18]

-

Primary and Secondary Endpoints:

-

Primary Efficacy: The most common primary endpoint is the change from baseline in the frequency of spontaneous bowel movements (SBMs) during the first week of treatment.[17][18]

-

Secondary Efficacy: Other endpoints include changes in stool consistency (using the Bristol Stool Form Scale), straining, bloating, and patient-reported outcomes like quality of life.[19]

-

Pharmacodynamic Endpoints: Measurement of serum C4, lipid panels, and fecal/serum bile acid concentrations.[13]

-

Safety: The incidence, type, and severity of adverse events are meticulously recorded. The most common are gastrointestinal in nature, such as abdominal pain and diarrhea.[17]

-

References

- 1. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Elobixibat Hydrate | C36H47N3O8S2 | CID 121494007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Elobixibat hydrate I CAS#: 1633824-78-8 I ileal bile acid transporter (IBAT) inhibitor I InvivoChem [invivochem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medkoo.com [medkoo.com]

- 9. US10519120B2 - Crystal modifications of elobixibat - Google Patents [patents.google.com]

- 10. What is the mechanism of Elobixibat Hydrate? [synapse.patsnap.com]

- 11. Elobixibat - Wikipedia [en.wikipedia.org]

- 12. Elobixibat and its potential role in chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. Elobixibat hydrate | TargetMol [targetmol.com]

- 16. abmole.com [abmole.com]

- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 18. researchgate.net [researchgate.net]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Efficacy and Safety of Elobixibat Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies that have elucidated the efficacy and safety profile of elobixibat hydrate, a first-in-class ileal bile acid transporter (IBAT) inhibitor for the treatment of chronic constipation. The following sections detail the compound's mechanism of action, key efficacy data from in vitro and in vivo models, its pharmacokinetic and safety profiles in preclinical species, and the methodologies of the pivotal experiments.

Mechanism of Action

Elobixibat hydrate is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By inhibiting IBAT in the terminal ileum, elobixibat reduces the reabsorption of bile acids from the small intestine into the enterohepatic circulation.[1][2] This leads to an increased concentration of bile acids in the colonic lumen.[1][2]

The elevated colonic bile acids exert their pro-constipation effects through two primary mechanisms:

-

Stimulation of Colonic Secretion: Bile acids act as natural secretagogues, promoting the secretion of water and electrolytes into the colon. This increased fluid content softens the stool and facilitates its passage.

-

Enhancement of Colonic Motility: Bile acids stimulate colonic motility, including the induction of high-amplitude propagating contractions (HAPCs), which are crucial for the mass movement of feces.[3] This effect is partly mediated by the activation of the Takeda G-protein-coupled receptor 5 (TGR5) on enteric neurons, leading to the release of serotonin (5-HT) and subsequent stimulation of peristalsis.

This dual action on both secretion and motility distinguishes elobixibat as a unique therapeutic agent for chronic constipation.

Preclinical Efficacy

The efficacy of elobixibat has been demonstrated in both in vitro and in vivo preclinical models.

In Vitro Potency

Elobixibat is a highly potent inhibitor of the human ileal bile acid transporter. In vitro studies using human embryonic kidney (HEK293) cells overexpressing the human IBAT have established its inhibitory activity.

Table 1: In Vitro Inhibitory Potency of Elobixibat

| Parameter | Value | Cell Line | Assay Description |

| IC50 | 2.7 nM | HEK293 cells expressing human IBAT | Inhibition of radiolabeled taurocholate uptake |

In Vivo Efficacy in Animal Models of Constipation

The pro-kinetic and laxative effects of elobixibat have been confirmed in preclinical animal models of constipation.

In a model of loperamide-induced constipation in male rats, a single oral dose of elobixibat demonstrated a dose-dependent increase in fecal wet weight, indicating a significant laxative effect.[4]

Table 2: Efficacy of Elobixibat in a Rat Model of Loperamide-Induced Constipation [4]

| Treatment Group | Dose (mg/kg) | Fecal Wet Weight (g) up to 8 hours post-loperamide |

| Vehicle Control | - | 0.18 ± 0.05 |

| Elobixibat | 3 | 0.28 ± 0.07 |

| Elobixibat | 10 | 0.40 ± 0.10 |

| Elobixibat | 30 | 0.61 ± 0.11 |

| p < 0.05 vs. Vehicle Control |

In a well-established model of diet-induced constipation in Beagle dogs, oral administration of elobixibat resulted in significant, dose-dependent improvements in several key parameters of constipation over a 26-day treatment period.[1]

Table 3: Efficacy of Elobixibat in a Dog Model of Diet-Induced Constipation [1][3]

| Parameter | Vehicle | Elobixibat (3 mg/kg) | Elobixibat (10 mg/kg) | Elobixibat (30 mg/kg) |

| Number of Defecations (per 10h) | 0.5 ± 0.2 | 1.3 ± 0.3 | 2.0 ± 0.4 | 2.5 ± 0.5 |

| Fecal Wet Weight ( g/10h ) | 18.2 ± 5.1 | 45.6 ± 8.2 | 68.9 ± 10.5 | 85.3 ± 12.1 |

| Fecal Water Content (%) | 55.2 ± 3.1 | 65.8 ± 2.5 | 72.1 ± 1.9 | 75.4 ± 1.7 |

| Time to First Bowel Movement (h) | >10 | 6.2 ± 1.1 | 4.1 ± 0.8 | 2.8 ± 0.6 |

| Serum 7αC4 Concentration (fold increase) | 1.0 | 3-fold increase | 5-fold increase | 7-fold increase |

| *p < 0.05 vs. Vehicle |

Preclinical Safety and Pharmacokinetics

Safety Pharmacology and Toxicology

Preclinical safety evaluation of elobixibat has been conducted in both rodent (rat) and non-rodent (dog) species. The primary adverse effects observed were related to its pharmacological action in the gastrointestinal tract.

Table 4: Summary of Preclinical Safety Findings for Elobixibat

| Study Type | Species | Key Findings | NOAEL |

| Acute Oral Toxicity | Rat, Mouse | No mortality or significant clinical signs observed at high doses. LD50 > 2000 mg/kg. | Not Applicable |

| 28-Day Repeated-Dose Oral Toxicity | Rat | Main findings were soft stools and diarrhea at higher doses. No systemic toxicity observed. | 150 mg/kg/day |

| 28-Day Repeated-Dose Oral Toxicity | Dog | Main findings were soft stools, diarrhea, and occasional vomiting at higher doses. No systemic toxicity observed. | 75 mg/kg/day (females), 20 mg/kg/day (males) |

The No-Observed-Adverse-Effect Level (NOAEL) was established in these studies, indicating a wide safety margin for the intended therapeutic doses.

Pharmacokinetics

Elobixibat exhibits minimal systemic absorption after oral administration, consistent with its local action in the gastrointestinal tract.[1]

Table 5: Pharmacokinetic Parameters of Elobixibat in Preclinical Species (Oral Administration)

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | Oral Bioavailability (%) |

| Rat | 10 | ~5-10 | 2-4 | ~20-40 | < 1 |

| Dog | 10 | ~1-5 | 2-4 | ~10-20 | < 0.5 |

The low systemic exposure minimizes the potential for systemic side effects and drug-drug interactions. The majority of the administered dose is excreted unchanged in the feces.

Experimental Protocols and Visualizations

Signaling Pathway of Elobixibat's Mechanism of Action

Caption: Mechanism of action of elobixibat.

Experimental Workflow: In Vitro IBAT Inhibition Assay

Caption: Workflow for in vitro IBAT inhibition assay.

Experimental Workflow: In Vivo Dog Model of Constipation

Caption: Workflow for in vivo dog constipation model.

Detailed Methodologies

The in vitro potency of elobixibat was determined using a cell-based assay with HEK293 cells stably transfected to express the human ileal bile acid transporter (IBAT).

-

Cell Culture: HEK293-hIBAT cells were cultured in appropriate media and conditions to ensure optimal growth and transporter expression.

-

Assay Preparation: Cells were seeded into 96-well plates and grown to confluence.

-

Compound Incubation: On the day of the assay, the culture medium was removed, and cells were washed with a pre-warmed buffer. Cells were then incubated with varying concentrations of elobixibat or vehicle control for a specified period at 37°C.

-

Substrate Addition: A solution containing a fixed concentration of radiolabeled taurocholate (e.g., [3H]-taurocholic acid) was added to each well.

-

Uptake Reaction: The uptake of the radiolabeled substrate was allowed to proceed for a short, defined period at 37°C.

-

Termination and Washing: The uptake reaction was terminated by rapidly washing the cells with ice-cold buffer to remove any unbound extracellular substrate.

-

Lysis and Scintillation Counting: The cells were lysed, and the intracellular radioactivity was quantified using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition of taurocholate uptake at each elobixibat concentration was calculated relative to the vehicle control. The IC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation.

The in vivo efficacy of elobixibat was evaluated in a diet-induced model of constipation in Beagle dogs.

-

Animal Model: Male Beagle dogs were used for the study. Constipation was induced by feeding the animals a diet exclusively composed of cooked meat for a period of at least two weeks, which is known to decrease fecal bulk and frequency.

-

Treatment Groups: Animals were randomly assigned to receive either vehicle control or elobixibat at various dose levels (e.g., 3, 10, and 30 mg/kg) orally once daily.

-

Dosing and Observation Period: The treatment was administered for 26 consecutive days. Throughout the study, the following parameters were recorded daily:

-

Number of defecations

-

Total wet weight of feces

-

Fecal water content (determined by lyophilization)

-

Time to the first bowel movement after dosing

-

-

Biomarker Analysis: Blood samples were collected at baseline and at the end of the treatment period to measure the serum concentration of 7α-hydroxy-4-cholesten-3-one (7αC4), a biomarker for bile acid synthesis.

-

Data Analysis: The data from the different treatment groups were compared using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent effects of elobixibat on the measured parameters.

Conclusion

The preclinical data for elobixibat hydrate strongly support its efficacy and safety as a novel treatment for chronic constipation. Its potent and selective inhibition of the ileal bile acid transporter leads to a dual mechanism of action, enhancing both colonic secretion and motility. In vivo studies have demonstrated significant, dose-dependent improvements in key constipation parameters in relevant animal models. The minimal systemic absorption of elobixibat contributes to a favorable safety profile, with adverse effects being primarily localized to the gastrointestinal tract and related to its pharmacological activity. These robust preclinical findings have provided a solid foundation for the successful clinical development and approval of elobixibat for the treatment of chronic idiopathic constipation.

References

Elobixibat Hydrate: A Technical Whitepaper on Therapeutic Applications Beyond Constipation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elobixibat hydrate, an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), is currently approved for the treatment of chronic constipation. Its mechanism of action, which involves increasing the concentration of bile acids in the colon, has downstream effects that suggest therapeutic potential in a range of other conditions. This technical guide provides an in-depth review of the preclinical and clinical evidence for the use of elobixibat in non-constipation indications, with a focus on non-alcoholic steatohepatitis (NASH), metabolic syndrome, and the underlying signaling pathways. Detailed experimental protocols from key studies are provided, and quantitative data are summarized for comparative analysis.

Introduction: The Mechanism of Action of Elobixibat

Elobixibat is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] IBAT is primarily responsible for the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation.[3][4] By inhibiting IBAT, elobixibat increases the concentration of bile acids in the colon.[3][4] This has two primary effects: increased colonic fluid secretion and motility, which is the basis for its efficacy in constipation, and modulation of various signaling pathways through bile acid receptors, which underlies its potential in other therapeutic areas.[2][3]

The increased colonic bile acids interact with key receptors, namely the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[3][5] The modulation of these pathways has systemic effects on lipid metabolism, glucose homeostasis, and inflammation, suggesting a broader therapeutic window for elobixibat.[5][6]

Potential Therapeutic Application: Non-Alcoholic Steatohepatitis (NASH)

NASH, a severe form of non-alcoholic fatty liver disease (NAFLD), is characterized by hepatic steatosis, inflammation, and fibrosis. Preclinical and clinical studies have explored the potential of elobixibat in this indication.

Preclinical Evidence

A study in a mouse model of NASH induced by a methionine and choline-deficient (MCD) diet demonstrated that elobixibat treatment ameliorated liver inflammation and fibrosis.[1][7] Treatment with elobixibat also reduced the expression of proinflammatory cytokines in the liver.[1]

Clinical Evidence

A Phase 2, multicenter, placebo-controlled trial evaluated the efficacy and safety of elobixibat (5 mg once daily) in 47 adult patients with biopsy-confirmed NASH or a diagnosis of NAFLD based on metabolic syndrome definitions over 16 weeks.[4][8][9] While the study met its primary endpoint of a statistically significant reduction in low-density lipoprotein cholesterol (LDL-C), it did not achieve proof-of-concept for other key measures in NASH.[8][9] Based on these results, the company decided to discontinue further development of elobixibat for NASH.[8]

Quantitative Data from NASH Studies

| Parameter | Elobixibat Group | Placebo Group | p-value | Reference |

| Change in Serum LDL-C (mg/dL) | -20.5 | -11.1 | <0.022 | [8][9] |

| Liver Fat Reduction (as measured by MRI-PDFF) | -2.6% | Not reported | Not significant | [8][9] |

| Change in Alanine Aminotransferase (ALT) Levels | No meaningful change | No meaningful change | Not significant | [8][9] |

Table 1: Key Efficacy Endpoints from the Phase 2 Clinical Trial of Elobixibat in NAFLD/NASH.

Potential Therapeutic Application: Metabolic Syndrome

Elobixibat has demonstrated beneficial effects on several components of the metabolic syndrome, primarily through its impact on lipid metabolism and glucose homeostasis.

Effects on Lipid Metabolism

Multiple clinical studies have shown that elobixibat significantly reduces serum LDL-C levels.[4][6][10] This effect is attributed to the increased use of cholesterol for bile acid synthesis in the liver, a compensatory mechanism resulting from the inhibition of bile acid reabsorption.[11]

Effects on Glucose Homeostasis and GLP-1 Secretion

Elobixibat has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose regulation.[4][6] This is thought to be mediated by the increased concentration of bile acids in the colon, which act as agonists for the TGR5 receptor on enteroendocrine L-cells, stimulating GLP-1 release.[5][6] A study in patients with type 2 diabetes and constipation showed that elobixibat treatment was associated with a reduction in HbA1c levels.[12]

Quantitative Data from Metabolic Studies

| Study Population | Elobixibat Dose | Outcome Measure | Result | p-value | Reference |

| Patients with Dyslipidemia | 5 mg/day | Change in LDL-C | -7.4% | 0.044 | [4] |

| Patients with Dyslipidemia | 5 mg/day | Change in LDL/HDL Ratio | -18% | 0.004 | [4] |

| Patients with Chronic Constipation | 15 mg/day | Peak GLP-1 (pmol/L) | 20.7 ± 2.4 | 0.03 | [4] |

| Patients with Chronic Constipation | 20 mg/day | Peak GLP-1 (pmol/L) | 25.6 ± 4.9 | 0.02 | [4] |

| Patients with T2DM and Constipation | 10 mg/day | Change in HbA1c | -0.2% | 0.016 | [12] |

| Patients with T2DM and Constipation | 10 mg/day | Change in LDL-C (mg/dL) | -21.4 | <0.001 | [12] |

Table 2: Effects of Elobixibat on Metabolic Parameters in Various Patient Populations.

Signaling Pathways

The therapeutic effects of elobixibat beyond constipation are mediated by complex signaling pathways initiated by the alteration of bile acid homeostasis.

IBAT Inhibition and Downstream Effects

The primary action of elobixibat is the competitive inhibition of the ileal bile acid transporter (IBAT), preventing the reabsorption of bile acids. This leads to an increased flux of bile acids into the colon.

FXR and TGR5 Signaling

Increased colonic bile acids activate TGR5 on enteroendocrine L-cells, leading to GLP-1 secretion. In the liver, reduced bile acid return via the portal vein leads to decreased FXR activation, which in turn upregulates cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby consuming hepatic cholesterol.

Experimental Protocols

Preclinical NASH Mouse Model

-

Induction of NASH: Mice were fed a methionine and choline-deficient (MCD) diet for 8 weeks to induce NASH. A control group received a standard diet.[1][7]

-

Treatment: The MCD diet-fed mice were administered elobixibat (e.g., by gavage) for a specified period (e.g., 5 days a week for 4 weeks).[1][7]

-

Assessments:

-

Liver Histopathology: Liver tissues were collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess steatosis, inflammation, and fibrosis.[1]

-

Biochemical Analysis: Serum levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), and bile acids were measured.[1]

-

Gene Expression Analysis: Hepatic mRNA expression of pro-inflammatory and pro-fibrotic genes (e.g., TNF-α, IL-6, TGF-β) was quantified using real-time PCR.[1]

-

Microbiota Analysis: Fecal samples were collected for analysis of intestinal microbial composition.[1]

-

Phase 2 Clinical Trial in NAFLD/NASH (NCT01902776)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4][8][13]

-

Participants: 47 adult patients with biopsy-confirmed NASH or a clinical diagnosis of NAFLD based on metabolic syndrome criteria.[4][8][13]

-

Intervention: Elobixibat 5 mg or placebo administered orally once daily for 16 weeks.[4][8]

-

Primary Endpoint: Change from baseline in serum LDL-C at week 16.[4][8][13]

-

Secondary Endpoints:

-

Inclusion Criteria (Key):

-

Exclusion Criteria (Key):

Clinical Trial in Dyslipidemia (NCT01069783)

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[4][14]

-

Participants: 36 patients with dyslipidemia.[4]

-

Intervention: Elobixibat (2.5 mg or 5 mg) or placebo administered orally once daily for 4 weeks.[4]

-

Primary Endpoint: Change in LDL-C from baseline.[4]

-

Secondary Endpoints:

Conclusion and Future Directions

Elobixibat hydrate, through its primary mechanism of IBAT inhibition, demonstrates a range of metabolic effects that extend beyond its approved indication for constipation. While the clinical development for NASH was halted due to insufficient efficacy on key liver-related endpoints, the consistent and significant reduction in LDL-C and the stimulation of GLP-1 secretion highlight its potential in managing components of the metabolic syndrome. Further research could explore the utility of elobixibat in specific patient populations with metabolic dysregulation, potentially as an adjunctive therapy. The well-defined mechanism of action and the growing understanding of the gut-liver axis provide a strong rationale for continued investigation into the broader therapeutic applications of this class of drugs.

References

- 1. Elobixibat, an ileal bile acid transporter inhibitor, ameliorates non-alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Elobixibat Hydrate? [synapse.patsnap.com]

- 3. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific inhibition of bile acid transport alters plasma lipids and GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bile Acids in the Treatment of Cardiometabolic Diseases | Annals of Hepatology [elsevier.es]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The role of bile acid metabolism in the occurrence and development of NAFLD [frontiersin.org]

- 8. sec.gov [sec.gov]

- 9. Albireo reports topline results from Phase 2 trial of elobixibat in NAFLD/NASH | Drug Discovery News [drugdiscoverynews.com]

- 10. researchgate.net [researchgate.net]

- 11. Elobixibat and its potential role in chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Elobixibat, an Inhibitor of Ileal Bile Acid Transporter, on Glucose and Lipid Metabolism: A Single-arm Pilot Study in Patients with T2DM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Phase 2 Study of Elobixibat in Adults With NAFLD or NASH [ctv.veeva.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Early-Phase Clinical Profile of Elobixibat Hydrate: A Technical Overview for Drug Development Professionals

An in-depth examination of the mechanism of action, pharmacokinetics, and early-stage clinical trial outcomes for the novel ileal bile acid transporter inhibitor, elobixibat hydrate, in the management of chronic constipation.

Executive Summary

Elobixibat hydrate is a first-in-class, minimally absorbed, orally administered inhibitor of the ileal bile acid transporter (IBAT). By locally increasing the concentration of bile acids in the colon, elobixibat stimulates both secretion and motility, offering a novel therapeutic approach for chronic idiopathic constipation (CIC). Early-phase clinical trials have demonstrated its efficacy in improving bowel function, with a generally well-tolerated safety profile. This technical guide synthesizes the available data from these foundational studies, presenting key quantitative results, detailed experimental methodologies, and visual representations of its mechanism and clinical development workflow.

Mechanism of Action

Elobixibat's primary pharmacological action is the potent and selective inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] This transporter is located in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the small intestine back into the enterohepatic circulation.[2] By blocking this reabsorption, elobixibat increases the concentration of bile acids flowing into the colon.[1][2]

The elevated colonic bile acid levels exert a dual effect:

-

Stimulation of Colonic Secretion: Bile acids act as natural secretagogues, increasing the secretion of water and electrolytes into the colonic lumen. This results in softer stool consistency and easier passage.[1][2]

-

Enhancement of Colonic Motility: Bile acids also stimulate colonic motility, including high-amplitude propagating contractions, which accelerates colonic transit.[2][3]

This localized action within the gastrointestinal tract is a key feature of elobixibat, as its minimal systemic absorption leads to a lower risk of systemic side effects.[1][3]

Pharmacokinetics and Pharmacodynamics

Clinical studies have consistently shown that elobixibat has minimal systemic absorption and acts locally in the gut.[2]

-

Absorption and Distribution: Following oral administration, plasma concentrations of elobixibat are very low, typically in the picomolar range.[2] The absorbed fraction is highly protein-bound (>99%).[3]

-

Metabolism and Excretion: The half-life of elobixibat in plasma is less than 4 hours.[2] Due to its low systemic exposure, the risk of drug-drug interactions via inhibition of CYP enzymes like CYP2C9 and CYP3A4 is considered low.[3]

-

Pharmacodynamic Markers: Inhibition of IBAT leads to a compensatory increase in bile acid synthesis in the liver. This can be measured by an increase in serum 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.[2][4] Consequently, a dose-dependent decrease in low-density lipoprotein (LDL) cholesterol has also been observed, as cholesterol is utilized for bile acid production.[2][3]

Early-Phase Clinical Trial Data

The following tables summarize the key quantitative data from early-phase clinical trials of elobixibat in patients with chronic constipation.

Table 1: Phase 1b Efficacy and Pharmacodynamic Results

| Parameter | Placebo | Elobixibat (0.1-10 mg/day) | Key Findings |

| Colonic Transit Time | No significant change | Accelerated with 10 mg dose | Elobixibat demonstrated a prokinetic effect.[2] |

| Serum 7αC4 | No significant change | Up to 3-fold increase | Confirmed target engagement and increased bile acid synthesis.[2] |

| Plasma FGF19 | No significant change | Reduced | Consistent with IBAT inhibition.[2] |

| LDL Cholesterol | No significant change | Dose-dependent decrease | Showed a systemic metabolic effect secondary to the primary mechanism.[2] |

Table 2: Phase 2a Efficacy Results

| Parameter | Placebo | Elobixibat (15 mg) | Elobixibat (20 mg) |

| Change in Spontaneous Bowel Movements (SBMs)/week | - | Significant increase vs. placebo | Significant increase vs. placebo |

| Stool Consistency | No significant change | Looser stool consistency | Looser stool consistency |

| Straining | No significant change | Reduced straining | Reduced straining |

Table 3: Phase 2b Efficacy Results (Week 1)

| Parameter | Placebo | Elobixibat (5 mg) | Elobixibat (10 mg) | Elobixibat (15 mg) |

| Mean Increase in SBMs/week | 1.7 | 2.5 | 4.0 (p<0.002 vs placebo) | 5.4 (p<0.001 vs placebo) |

| Straining and Bloating | - | Decreased (p<0.05 vs placebo) | Decreased (p<0.05 vs placebo) | Decreased (p<0.05 vs placebo) |

Table 4: Safety and Tolerability in Early-Phase Trials

| Adverse Event | Placebo Group | Elobixibat Group | Severity |

| Abdominal Pain/Cramps | Lower incidence | More frequent, especially at higher doses (e.g., 36% in 15mg group, 50% in 20mg group in a Phase 2a trial)[2] | Mostly mild to moderate[2][5][6] |

| Diarrhea | Lower incidence | More frequent, especially at higher doses (e.g., more common in the 15mg group in a Phase 2b trial)[2] | Mostly mild to moderate[2][6] |

| Serious Adverse Events | None reported | None reported in these early trials[2] | N/A |

Experimental Protocols

The early-phase clinical trials for elobixibat followed rigorous, controlled methodologies to assess its safety, tolerability, and efficacy.

General Trial Design

Most early-phase studies were randomized, double-blind, and placebo-controlled.[2] They typically included a run-in period of 1-2 weeks to establish baseline bowel habits, followed by a treatment period ranging from 14 days to 8 weeks.[2][5]

Key Methodologies

-

Patient Population: Participants were typically adults (e.g., aged 18 years and older) with a diagnosis of chronic idiopathic constipation or functional constipation, often defined by Rome III or IV criteria.[5][7] This included criteria such as reporting fewer than three spontaneous bowel movements (SBMs) per week and other symptoms like straining or hard stools.[7]

-

Dosage and Administration: Elobixibat was administered orally, once daily, typically before breakfast.[4][6] Dose-escalation designs were used in Phase I studies, with doses ranging from 0.1 mg to 20 mg.[2] Phase II studies often evaluated doses of 5 mg, 10 mg, and 15 mg against a placebo.[2]

-

Efficacy Assessment:

-

Primary Endpoint: The primary efficacy endpoint was often the change from baseline in the frequency of SBMs per week.[5][6]

-

Secondary Endpoints: These included the proportion of patients having a complete spontaneous bowel movement (CSBM), changes in stool consistency (using the Bristol Stool Form Scale), straining, bloating, and overall constipation severity.[2][5]

-

Data Collection: Patients typically recorded bowel movement data in daily diaries.[8]

-

-

Safety Assessment: Safety and tolerability were assessed through the monitoring and recording of all adverse events (AEs), with a focus on gastrointestinal symptoms.[5]

-

Pharmacodynamic Assessment: Blood samples were collected to measure levels of serum 7αC4 and lipids (total cholesterol, LDL-C) to confirm the biological activity of elobixibat.[2][4]

Conclusion for Drug Development Professionals

The early-phase clinical data for elobixibat hydrate provide a strong foundation for its development as a treatment for chronic constipation. The novel, localized mechanism of action is supported by clear pharmacodynamic evidence. Efficacy in improving key symptoms of constipation has been demonstrated in a dose-dependent manner. The safety profile is characterized primarily by mechanism-related gastrointestinal events, which are generally mild to moderate. These findings underscore the potential of IBAT inhibition as a therapeutic strategy and have guided the design of subsequent successful Phase III and post-marketing studies. For researchers and developers, elobixibat serves as a key case study in leveraging a targeted, localized mechanism to address a prevalent gastrointestinal disorder with a favorable benefit-risk profile.

References

- 1. What is the mechanism of Elobixibat Hydrate? [synapse.patsnap.com]

- 2. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elobixibat and its potential role in chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of single and multiple doses of elobixibat, an ileal bile acid transporter inhibitor, on chronic constipation: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of elobixibat in patients with chronic constipation—A randomized, multicenter, double-blind, placebo-controlled, parallel-group study from India - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety and efficacy of elobixibat ... | Article | H1 Connect [archive.connect.h1.co]

- 7. 26 Week Efficacy and Safety Trial for Patients With Chronic Idiopathic Constipation [ctv.veeva.com]

- 8. Investigating the efficacy and safety of elobixibat, an ileal bile acid transporter inhibitor, in patients with Parkinson’s disease with chronic constipation: a multicentre, placebo-controlled, randomised, double-blind, parallel-group study (CONST-PD) - PMC [pmc.ncbi.nlm.nih.gov]

Elobixibat Hydrate: Synthesis Pathway and Purification Methods

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Elobixibat is an inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking the reabsorption of bile acids in the terminal ileum, elobixibat increases the concentration of bile acids in the colon. This, in turn, stimulates colonic secretion and motility, making it an effective treatment for chronic idiopathic constipation.[1][2] This document provides a detailed overview of the synthesis pathway of elobixibat hydrate and methods for its purification, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: IBAT Inhibition

Elobixibat's therapeutic effect is localized to the gastrointestinal tract. By inhibiting IBAT, it disrupts the enterohepatic circulation of bile acids.[1][3] The resulting increased concentration of bile acids in the colon leads to two primary effects:

-

Increased Fluid Secretion: Bile acids act as natural secretagogues, promoting the secretion of water and electrolytes into the colonic lumen. This softens the stool and facilitates its passage.[1][4]

-

Enhanced Motility: Bile acids stimulate colonic muscle contractions, increasing the frequency of bowel movements.[1][5]

This dual action on both stool consistency and colonic transit underlies the efficacy of elobixibat in treating constipation. The signaling cascade involves bile acid receptors such as TGR5 and FXR, leading to downstream effects including the release of serotonin (5-HT), which plays a crucial role in regulating gut motility.[5][6]

Synthesis Pathway of Elobixibat Hydrate

The synthesis of elobixibat hydrate is a multi-step process that begins with a substituted phenol precursor and involves key chemical transformations including alkylation, saponification, amide couplings, and a final deprotection step.[3] An overview of a representative synthetic route is described below.

A general route to an early-stage intermediate, a benzothiazepine sulfone, starts from an aminobenzothiazole which is hydrolyzed to a mercaptophenol. This intermediate then undergoes a tandem alkylation and lactam formation, followed by an N-phenyl group installation and oxidation to the sulfone.[3]

The synthesis of elobixibat hydrate then proceeds from a phenol intermediate. This phenol is first alkylated, followed by saponification to yield a carboxylic acid. This acid is then coupled with (R)-2-phenylalanine methyl ester hydrochloride. A subsequent saponification provides another carboxylic acid intermediate, which is then coupled with tert-butyl glycinate. The final step is a trifluoroacetic acid (TFA)-mediated cleavage of the tert-butyl protecting group to yield elobixibat.[3]

Experimental Protocols

Synthesis of an O-Protected Peptide Intermediate

A key intermediate in the synthesis of elobixibat is an O-protected peptide. A representative protocol for its preparation via hydrogenation is provided below.

| Parameter | Value |

| Reactants | |

| tert-butyl 2-[(2R)-2-benzyloxycarbamido-2-phenylacetamido]acetate | 33.75 kg |

| 10% Palladium on Carbon (50% water) | 4.05 kg |

| Solvents | |

| Absolute Alcohol | 266.30 kg |

| Toluene | 87.75 kg |

| Reaction Conditions | |

| Hydrogen Pressure | 3.5 kg/cm ² |

| Temperature | 18 °C |

| Reaction Time | 3 hours |

| Work-up | |

| Filtration | Reaction mass is filtered |

| Washing | Filter bed washed with absolute ethanol (106.65 kg) |

| Concentration | Filtrate concentrated under vacuum |

| Product | |

| Yield | 21.70 kg (viscous liquid) |

| Table 1: Synthesis of O-Protected Peptide Intermediate |

Protocol:

-

In a suitable reactor, charge absolute alcohol (266.30 kg), tert-butyl 2-[(2R)-2-benzyloxycarbamido-2-phenylacetamido]acetate (33.75 kg), 10% palladium on carbon (50% water content, 4.05 kg), and toluene (87.75 kg).

-

Stir the mixture at 18 °C under a hydrogen pressure of 3.5 kg/cm ² for 3 hours.

-

Upon completion, filter the reaction mass.

-

Wash the filter bed with absolute ethanol (106.65 kg).

-

Concentrate the filtrate under vacuum to obtain the title compound as a colorless viscous liquid (21.70 kg).[7]

Purification of Elobixibat Hydrate by Recrystallization (Crystal Modification IV)

The final purification of elobixibat is crucial to obtain the desired stable crystalline monohydrate, known as crystal modification IV. This is achieved through a specific recrystallization procedure.[7]

| Parameter | Value |

| Starting Material | Crude Elobixibat (64.00 kg) |

| Solvents | |

| Ethyl Acetate | 154.88 kg |

| Absolute Alcohol | 288.00 kg |

| n-Heptane (Anti-solvent) | 832.00 kg |

| Dissolution | |

| Temperature | 40 °C |

| Crystallization | |

| Seeding Temperature | 25 °C |

| Seed Crystals | Crystal modification IV of elobixibat (0.032 kg) |

| Stirring post-seeding | 2 hours |

| Stirring post-anti-solvent addition | At 23 °C |

| Isolation | |

| Method | Centrifugation |

| Washing | n-Heptane (43.52 kg) |

| Table 2: Purification Protocol for Elobixibat Hydrate (Crystal Modification IV) |

Protocol:

-

In a reactor, mix crude elobixibat (64.00 kg), ethyl acetate (154.88 kg), and absolute alcohol (288.00 kg).

-

Stir the mixture at 40 °C until the solid is completely dissolved.

-

Filter the solution and wash the filtrate with a mixture of ethyl acetate (17.28 kg) and absolute alcohol (15.36 kg).

-

Cool the filtered solution to 25 °C.

-

Add seed crystals of crystal modification IV of elobixibat (0.032 kg) and stir the mixture for 2 hours.

-

Add n-heptane (832.00 kg) to the mixture and continue to stir at 23 °C to precipitate the crystals.

-

Isolate the precipitated crystals by centrifugation.

-

Wash the crystals with n-heptane (43.52 kg).[7]

Conclusion

The synthesis of elobixibat hydrate is a well-defined process that can be performed on an industrial scale. The purification via recrystallization is a critical step to ensure the formation of the stable and desired crystal modification IV. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals involved in the synthesis and development of this important therapeutic agent for chronic constipation. The localized mechanism of action of elobixibat, targeting the ileal bile acid transporter, offers a novel and effective approach to managing this common gastrointestinal disorder.

References

- 1. What is the mechanism of Elobixibat Hydrate? [synapse.patsnap.com]

- 2. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthetic route of Elobixibat_Chemicalbook [chemicalbook.com]

- 4. Elobixibat and its potential role in chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Abnormal bile acid metabolism is an important feature of gut microbiota and fecal metabolites in patients with slow transit constipation [frontiersin.org]

- 6. Bile Acid Receptors and Gastrointestinal Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2019172834A1 - Process for the preparation of elobixibat - Google Patents [patents.google.com]

Application Notes and Protocols for the HPLC-Based Assay of Elobixibat Hydrate and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of elobixibat hydrate and its key metabolites—primarily altered fecal bile acids—using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Elobixibat is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT).[1] Its therapeutic effect in treating chronic constipation stems from its mechanism of action: by inhibiting the reabsorption of bile acids in the terminal ileum, it increases the concentration of bile acids in the colon.[2] This, in turn, stimulates colonic secretion and motility, leading to improved bowel function.[1][2] Consequently, the primary "metabolites" of interest in assessing the pharmacodynamic effect of elobixibat are not traditional drug metabolites in the systemic circulation, but rather the altered profile of primary and secondary bile acids in the gastrointestinal tract, particularly in feces.[3][4]

This document outlines two key analytical methodologies: a stability-indicating HPLC method for the quantification of elobixibat hydrate in pharmaceutical formulations, and a UPLC-MS/MS method for the profiling and quantification of fecal bile acids, which serves as a surrogate for elobixibat's metabolic effect.

Part 1: HPLC-Based Assay for Elobixibat Hydrate in Pharmaceutical Formulations

This section details a validated, stability-indicating reversed-phase HPLC method for the determination of elobixibat in pure form and laboratory-prepared tablets.[5][6] The method is suitable for quality control and stability studies.[5]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is required. The following conditions have been validated:[5][6]

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II Series or equivalent |

| Column | Thermo Scientific BDS Hypersil C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 25 mM Phosphate Buffer (pH 2.5) in a 70:30 (v/v) ratio |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

2. Preparation of Solutions:

-

Phosphate Buffer (25 mM, pH 2.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 25 mM solution. Adjust the pH to 2.5 with phosphoric acid.

-

Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 70:30 volume-to-volume ratio. Filter and degas the solution before use.

-

Standard Stock Solution: Accurately weigh and dissolve elobixibat hydrate in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

-

Sample Solution (Tablets): Weigh and crush a number of tablets to obtain a fine powder. Transfer an amount of powder equivalent to a single dose of elobixibat into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the final volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Summary:

The described method has been validated according to ICH guidelines and demonstrates good linearity, accuracy, precision, and specificity.[5][6]

| Validation Parameter | Result |

| Linearity Range | 2.0 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.6 µg/mL |

| Limit of Quantification (LOQ) | 2.0 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

The method is also stability-indicating, capable of separating elobixibat from its degradation products under stress conditions such as acidic, basic, oxidative, and photolytic degradation.[5][7]

Experimental Workflow

References

- 1. tandfonline.com [tandfonline.com]

- 2. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Impact of elobixibat on serum and fecal bile acid levels and constipation symptoms in patients with chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of stability indicating reversed-phase high-performance liquid chromatography method for determination of elobixibat in pure form and laboratory prepared tablets: Application to dissolution study [m.x-mol.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Developing Animal Models for Studying Elobixibat Hydrate's Effects

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elobixibat hydrate is a first-in-class inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3][4] By locally inhibiting the reabsorption of bile acids in the terminal ileum, elobixibat increases the concentration of bile acids in the colon.[1][3][5] This leads to a dual mechanism of action: stimulation of colonic secretion and an increase in colonic motility, making it an effective treatment for chronic idiopathic constipation (CIC).[1][6][7]

The development of robust and reliable animal models is crucial for the preclinical evaluation of elobixibat's efficacy, safety, and underlying pharmacological mechanisms. These application notes provide detailed protocols for inducing constipation in rodent models and for assessing the pharmacological effects of elobixibat hydrate.

Mechanism of Action of Elobixibat Hydrate

Elobixibat acts locally in the distal ileum to inhibit IBAT, the primary transporter responsible for reabsorbing bile acids from the intestine back into the enterohepatic circulation.[1][2][3] This inhibition results in a higher concentration of bile acids passing into the colon. The elevated colonic bile acids then stimulate fluid and electrolyte secretion into the lumen and enhance colonic motility, which softens the stool and accelerates intestinal transit.[1][4][7][8]

Caption: Mechanism of action of elobixibat hydrate.

Development of a Loperamide-Induced Constipation Model

Loperamide, a μ-opioid receptor agonist, is widely used to induce constipation in animal models by decreasing gastrointestinal motility and intestinal fluid secretion.[9][10] This model effectively mimics the symptoms of constipation and is suitable for evaluating the efficacy of laxative agents like elobixibat.

Experimental Workflow for Model Induction

The workflow involves acclimatizing the animals, recording baseline parameters, inducing constipation with loperamide, and then confirming the constipated state before initiating treatment.

Caption: Workflow for inducing constipation in rodents.

Protocol for Loperamide-Induced Constipation in Mice

Materials:

-

Male ICR mice (or other suitable strain) weighing 20-25 g.

-

Loperamide hydrochloride.

-

Vehicle for loperamide (e.g., 0.5% Carboxymethyl cellulose).

-

Metabolic cages for fecal collection.

-

Animal balance.

Procedure:

-

Acclimatization: House mice individually in a controlled environment (23 ± 1°C, 50 ± 10% humidity, 12-h light/dark cycle) for at least one week with free access to standard chow and water.[11]

-

Baseline Measurement: For 3 days prior to induction, place mice in metabolic cages and record their body weight, food and water intake, and the number and total weight of fecal pellets excreted over 24 hours.

-

Induction:

-

Prepare a loperamide suspension (e.g., 0.5 mg/mL in vehicle).

-

Administer loperamide orally or subcutaneously. A common dosage is 5 mg/kg.[12] Some protocols may use repeated administrations (e.g., twice daily for 4 days) to establish a chronic model.[12]

-

The control group should receive an equivalent volume of the vehicle.

-

-

Confirmation:

Efficacy Evaluation of Elobixibat Hydrate

Once the constipation model is established, animals can be treated with elobixibat to assess its therapeutic effects on various gastrointestinal parameters.

Overall Experimental Workflow

Caption: General workflow for an elobixibat efficacy study.

Protocol: Measurement of Whole Gut Transit Time (WGTT)

This protocol measures the time it takes for a non-absorbable marker to travel from the stomach to the cecum.

Materials:

-

Carmine red (5% w/v) or Charcoal meal (10% w/v) suspended in a non-nutrient, viscous solution (e.g., 0.5% methylcellulose).[13][14]

-

Oral gavage needles.

-

White paper or observation chambers.

Procedure:

-

Fast animals for 12-16 hours before the experiment, with water provided ad libitum.[14]

-

Administer elobixibat or vehicle orally to the respective groups.

-

After a set time (e.g., 30-60 minutes post-treatment), administer the marker solution via oral gavage (e.g., 0.3 mL per mouse).[14]

-

House mice individually on a white surface for easy observation of feces.

-

Record the time from marker administration to the appearance of the first colored fecal pellet. This duration is the WGTT.[13]

-

An alternative method involves sacrificing the animals at a fixed time after marker administration and measuring the distance traveled by the marker through the small intestine as a percentage of the total small intestine length.[14]

Protocol: Fecal Parameter Analysis

Procedure:

-

During the treatment period, collect all fecal pellets from each animal over a 24-hour period using metabolic cages.

-

Count the number of pellets and measure their total wet weight immediately after collection.

-

To determine the water content, dry the pellets in an oven at 60°C until a constant weight is achieved (typically 24-48 hours).

-

Calculate the fecal water content using the formula:

-

Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100

-

Protocol: Bile Acid Quantification in Serum and Feces

Materials:

-

Kits for total bile acid measurement (enzymatic colorimetric assays are common).[15]

-

LC-MS/MS for detailed profiling of individual bile acids.

-

Equipment for blood collection and serum separation (centrifuge).

-

Equipment for fecal homogenization and extraction.

Procedure:

-

Sample Collection:

-

Feces: Collect fecal samples as described above and store them at -80°C. For analysis, specimens are typically homogenized.[15]

-

Serum: At the end of the study, collect blood via cardiac puncture or other appropriate methods. Allow it to clot, then centrifuge to separate the serum and store at -80°C. Fasting animals for at least 12 hours prior to blood collection is recommended for serum analysis.[16][17]

-

-

Extraction (Feces): Homogenize a known weight of feces in an appropriate solvent (e.g., an ethanol-based solution) to extract bile acids.[18]

-

Quantification:

Protocol: Histological Analysis of the Colon

Procedure:

-

Tissue Collection: At the end of the experiment, euthanize the animals.

-

Carefully dissect the entire colon, measure its length, and remove any remaining fecal content by gently flushing with phosphate-buffered saline (PBS).[19]

-

Fix a segment of the distal colon in 10% neutral buffered formalin for at least 24 hours.[20]

-

Processing: Process the fixed tissue, embed it in paraffin, and cut 5-micrometer sections.[19]

-

Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.[19]

-

Microscopic Examination: Examine the slides under a light microscope. Assess for any pathological changes, such as inflammation, epithelial damage, goblet cell depletion, or changes in muscle layer thickness.[21][22]

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables to facilitate comparison between experimental groups. Treatment with elobixibat in a constipation model is expected to reverse the effects of loperamide.

Table 1: Expected Effects of Elobixibat on Gastrointestinal Transit and Fecal Parameters

| Parameter | Normal Control | Constipated + Vehicle | Constipated + Elobixibat |

| Whole Gut Transit Time (min) | ~120-180 | > 300 | Decreased vs. Vehicle |

| Fecal Pellet Number (per 24h) | ~15-20 | < 8 | Increased vs. Vehicle |

| Fecal Wet Weight (g per 24h) | ~0.8-1.2 | < 0.4 | Increased vs. Vehicle |

| Fecal Water Content (%) | ~50-60% | < 40% | Increased vs. Vehicle |

Table 2: Expected Effects of Elobixibat on Bile Acid Concentrations

| Parameter | Normal Control | Constipated + Vehicle | Constipated + Elobixibat |

| Fecal Total Bile Acids (µmol/g) | Baseline | Lower than Normal | Significantly Increased vs. Vehicle[23][24] |

| Fecal Primary Bile Acids (%) | Baseline | Lower than Normal | Increased vs. Vehicle[23][24] |

| Serum Total Bile Acids (µmol/L) | Baseline | Baseline or Slightly Lower | Decreased vs. Vehicle[11][23] |

| Serum 7α-hydroxy-4-cholesten-3-one (C4) (ng/mL) | Baseline | Baseline | Increased vs. Vehicle[24] |

Note: The values in the tables are illustrative and may vary based on the specific animal strain, diet, and experimental conditions.

References

- 1. What is the mechanism of Elobixibat Hydrate? [synapse.patsnap.com]

- 2. What is Elobixibat Hydrate used for? [synapse.patsnap.com]

- 3. Elobixibat - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elobixibat and its potential role in chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 15. biohithealthcare.co.uk [biohithealthcare.co.uk]

- 16. porterlab.testcatalog.org [porterlab.testcatalog.org]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. m.youtube.com [m.youtube.com]

- 21. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Colon Preneoplastic Lesions in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 24. Impact of elobixibat on serum and fecal bile acid levels and constipation symptoms in patients with chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In-Vitro Assessment of IBAT Inhibition by Elobixibat Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in-vitro assessment of the inhibition of the Ileal Bile Acid Transporter (IBAT) by elobixibat hydrate. Elobixibat is a potent and selective IBAT inhibitor, and this protocol outlines a cell-based assay to determine its inhibitory activity.[1][2][3]

Mechanism of Action